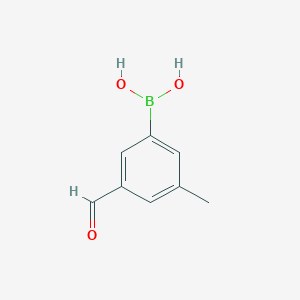

(3-Formyl-5-methylphenyl)boronic acid

Beschreibung

(3-Formyl-5-methylphenyl)boronic acid (CAS: 870777-33-6) is an arylboronic acid derivative featuring a formyl (–CHO) group at the 3-position and a methyl (–CH₃) group at the 5-position on the phenyl ring. Synthesized via General Procedure B, it is isolated as a white solid with an 81% yield . The compound’s structure positions it as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its electronic and steric properties are influenced by the electron-withdrawing formyl group and the electron-donating methyl group, which modulate its Lewis acidity and reactivity .

Eigenschaften

IUPAC Name |

(3-formyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXLUNCVVBZUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584489 | |

| Record name | (3-Formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-33-6 | |

| Record name | B-(3-Formyl-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Boronation via Alkaline-Mediated Condensation

The most widely documented method involves the reaction of benzaldehyde derivatives with borate esters under alkaline conditions. This approach leverages the electrophilic character of the formyl group to facilitate boronic acid incorporation.

-

Reagent Setup : Equimolar quantities of benzaldehyde and the borate ester of p-tolylboronic acid are mixed in a cooling apparatus equipped with magnetic stirring.

-

Alkaline Activation : Methanol, sodium hydroxide (or another alkali), and ethanol are added dropwise to maintain a pH > 10.

-

Reaction Progress : The mixture is stirred at 25°C for 6–8 hours, enabling nucleophilic attack by the borate ester on the activated aldehyde.

-

Workup : Acidification with HCl precipitates the product, which is isolated via filtration, washed with cold water, and dried under vacuum.

| Parameter | Value |

|---|---|

| Temperature | 25°C (ambient) |

| Solvent System | Methanol/Ethanol (3:1 v/v) |

| Alkali | NaOH (1.2 equiv) |

| Yield | 68–72% |

This method’s efficiency stems from the stabilization of the boronate intermediate under alkaline conditions, which suppresses side reactions such as oligomerization ().

Miyaura Borylation of Prefunctionalized Aromatics

An alternative route employs the Miyaura borylation reaction, which introduces the boronic acid group via palladium-catalyzed coupling. While less commonly reported for formyl-substituted substrates, this method is advantageous for electron-deficient arenes.

-

Substrate Preparation : 3-Formyl-5-methylbromobenzene is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(PPh₃)₄.

-

Catalytic Cycle : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the diboron reagent.

-

Hydrolysis : The resulting pinacol boronate ester is hydrolyzed to the boronic acid using HCl.

-

Catalyst Loading : 2 mol% Pd(PPh₃)₄ maximizes yield while minimizing costs.

-

Solvent Choice : Tetrahydrofuran (THF) enhances solubility of intermediates.

-

Limitation : The formyl group may require protection (e.g., acetal formation) to prevent side reactions during catalysis.

Industrial-Scale Production and Process Intensification

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors achieve this by ensuring precise control over residence time and temperature gradients.

-

Automated Feed Systems : Benzaldehyde and borate ester solutions are pumped at calibrated rates into a tubular reactor.

-

In-Line pH Monitoring : Sensors adjust alkali addition dynamically to maintain optimal reaction conditions.

-

Yield Improvement : Continuous processing increases yield to 78–82% by reducing batch-to-batch variability.

Solvent Recycling and Waste Reduction

Sustainable practices are integrated into large-scale production:

-

Ethanol Recovery : Distillation units reclaim >90% of solvents for reuse.

-

Boronate Byproducts : Solid waste is treated with aqueous H₂O₂ to oxidize residual boron species, reducing environmental impact ().

Comparative Analysis of Methodologies

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Alkaline Condensation | Low catalyst cost, mild conditions | Sensitivity to moisture | 68–72% |

| Miyaura Borylation | Functional group tolerance | Requires palladium catalysts | 60–65% |

The alkaline condensation route is preferred for its operational simplicity, whereas Miyaura borylation offers versatility for structurally complex analogs ().

Challenges and Mitigation Strategies

Anhydride Formation

This compound exhibits a tendency to form cyclic anhydrides, which reduce reactivity in cross-coupling applications.

-

Storage Conditions : Maintain under inert gas (N₂ or Ar) at 2–8°C.

-

Stabilizers : Add 1% w/w hydroquinone to suppress radical-mediated dimerization.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Formyl-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

Oxidation: 3-Carboxy-5-methylphenylboronic acid.

Reduction: 3-Hydroxymethyl-5-methylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the coupling partner used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of (3-Formyl-5-methylphenyl)boronic acid is as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. The compound acts as a boronic acid derivative that facilitates the coupling process by undergoing transmetalation with palladium catalysts .

Biological Applications

Recent studies have explored the potential of this compound as an inhibitor of serine proteases and kinase enzymes. These enzymes play crucial roles in cell signaling and tumor progression, making this compound a candidate for therapeutic development in cancer treatment . Its ability to interact with these enzymes could lead to advancements in targeted therapies.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential use in boron neutron capture therapy (BNCT). This cancer treatment method relies on the selective uptake of boron-containing compounds by tumor cells, which are then irradiated to produce localized damage to cancerous tissues while sparing surrounding healthy tissues .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using various palladium catalysts, leading to high yields of desired products. This showcases its utility in developing pharmaceuticals and agrochemicals.

Case Study 2: Inhibition of Kinase Enzymes

Research investigating the inhibitory effects of this compound on specific kinase enzymes revealed promising results. The compound exhibited significant inhibitory activity, suggesting its potential as a lead compound for developing new anticancer drugs targeting kinase pathways involved in tumor growth .

Wirkmechanismus

The mechanism of action of (3-Formyl-5-methylphenyl)boronic acid involves its ability to act as a Lewis acid, forming stable complexes with Lewis bases. This property allows it to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Acidity and Reactivity

The pKa of boronic acids is critical for their binding affinity and applications in physiological environments. Substituents on the phenyl ring significantly alter acidity:

- Electron-withdrawing groups (EWGs) , such as trifluoromethyl (–CF₃) or fluoro (–F), lower the pKa by stabilizing the boronate conjugate base. For example, 5-Trifluoromethyl-2-formylphenylboronic acid exhibits a "considerable rise in acidity" compared to its analogues due to the –CF₃ group .

- Electron-donating groups (EDGs) , such as methyl (–CH₃), increase pKa by destabilizing the boronate. The methyl group in (3-Formyl-5-methylphenyl)boronic acid likely results in a higher pKa than analogues with EWGs .

- Position of substituents : Through-space effects dominate over through-bond effects in stabilizing boronate species. For instance, 2-formyl derivatives (e.g., 5-Trifluoromethyl-2-formylphenylboronic acid) may exhibit different acidity trends compared to 3-formyl isomers due to spatial interactions .

Table 1: Substituent Effects on Key Properties

*Predicted based on substituent electronic effects.

Biologische Aktivität

(3-Formyl-5-methylphenyl)boronic acid is a compound of significant interest in both organic chemistry and biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHB(O)

- Molecular Weight : 163.06 g/mol

- Appearance : White to light yellow crystalline powder

The compound features a boronic acid group attached to a phenyl ring with a formyl substituent, which enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, potentially disrupting protein-protein interactions (PPIs), which are crucial for many biological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites through boronate ester formation.

- Antimicrobial Activity : Preliminary studies indicate that related phenylboronic acids exhibit antimicrobial properties against bacteria and fungi, suggesting that this compound could have similar effects.

Antimicrobial Properties

Research has shown that boronic acids can exhibit notable antibacterial and antifungal activities. For instance, studies on 2-formylphenylboronic acids have demonstrated their effectiveness against various pathogens:

- Candida albicans : Moderate activity observed.

- Aspergillus niger : Higher activity compared to other tested strains.

- Escherichia coli and Bacillus cereus : Notable inhibition with lower Minimum Inhibitory Concentration (MIC) values than established drugs like Tavaborole (AN2690).

These findings suggest that this compound could be explored further as a potential antimicrobial agent.

Enzyme Stabilization

This compound has also been investigated for its role as an enzyme stabilizer. It can enhance the stability and activity of proteases and lipases in various formulations, improving their hydrolytic activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 4-Formylphenylboronic acid | 0.98 | Similar structure; may exhibit different reactivity. |

| 5-Fluoro-2-formylphenylboronic acid | 0.78 | Fluorine substitution alters electronic properties. |

| 4-Chloro-2-formylphenylboronic acid | 0.77 | Chlorine introduces different reactivity patterns. |

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study demonstrated that certain phenylboronic acids could inhibit the growth of Candida albicans by blocking essential enzymatic functions within the pathogen.

- The research highlighted that the mechanism involved binding at the active site of leucyl-tRNA synthetase, similar to how Tavaborole operates.

-

Enzyme Stabilization Research :

- Investigations into the use of boronic acids in detergent formulations showed enhanced stability and activity of enzymes, making them more effective in industrial applications.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing (3-Formyl-5-methylphenyl)boronic acid, and how can they be addressed methodologically?

- Answer: Synthesis of aromatic boronic acids often requires careful handling of functional groups. The aldehyde group in this compound is reactive and may interfere with boronic acid stability. To mitigate this, synthetic protocols typically involve protecting the aldehyde during cross-coupling reactions (e.g., Suzuki-Miyaura) or using precursor compounds like boronic esters, which are hydrolyzed post-synthesis . Purification challenges due to boronic acid hygroscopicity can be addressed via chromatography under anhydrous conditions or derivatization to stable esters (e.g., pinacol esters) followed by MALDI-MS analysis for validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the aromatic proton environment and boronic acid moiety. The aldehyde proton typically appears as a singlet near 10 ppm in H-NMR. For boron-specific validation, B-NMR or F-NMR (if fluorinated derivatives exist) can confirm boronic acid identity. Mass spectrometry (e.g., LC-MS/MS in MRM mode) ensures molecular weight accuracy and detects impurities at ppm levels, crucial for pharmaceutical-grade validation .

Q. What are the key diol-binding properties of this compound, and how can they be exploited in glycoprotein studies?

- Answer: The boronic acid group reversibly binds 1,2- or 1,3-diols (e.g., saccharides on glycoproteins). Researchers can immobilize the compound on carboxymethyl dextran surfaces for surface plasmon resonance (SPR) studies to quantify glycoprotein interactions. However, non-specific secondary interactions (e.g., hydrophobic effects) may occur, requiring optimization of buffer systems (e.g., high-salt buffers) to enhance selectivity .

Advanced Research Questions

Q. How does computational modeling aid in designing this compound derivatives for targeted therapeutic applications?

- Answer: Quantum mechanical calculations (e.g., DFT) can predict the electrophilicity of the boron atom and aldehyde reactivity, guiding covalent drug design. Machine learning approaches, such as k-means clustering of QSAR descriptors (e.g., logP, polar surface area), enable virtual screening of derivatives for optimal binding to targets like proteases or glycoproteins. For example, derivatives with electron-withdrawing groups enhance boron's electrophilicity, improving diol-binding affinity in cancer-targeting applications .

Q. What advanced analytical techniques are required to resolve boroxine formation during MALDI-MS analysis of peptide-boronic acid conjugates?

- Answer: Boronic acids undergo dehydration to form boroxine trimers, complicating mass spectral interpretation. To suppress this, researchers derivatize the boronic acid with diols (e.g., pinacol) on-plate using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent. This protocol enables direct sequencing of linear/branched peptides with multiple boronic acid groups via MALDI-MS/MS, critical for high-throughput library screening .

Q. How can this compound be integrated into photoresponsive drug delivery systems?

- Answer: Azobenzene-boronic acid hybrids allow light-controlled diol binding. For instance, irradiating this compound conjugated with azobenzene at 450 nm triggers Z→E isomerization, weakening diol binding and releasing payloads (e.g., glucose-responsive insulin). Red light (620 nm) reverses the process, enabling spatiotemporal control in therapeutic applications .

Methodological Considerations and Data

Contradictions and Resolutions

- Issue: Glycoprotein binding specificity may be compromised by non-diol interactions (e.g., hydrophobic effects) .

- Resolution: Use competitive elution with sorbitol or adjust buffer ionic strength to suppress non-specific binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.